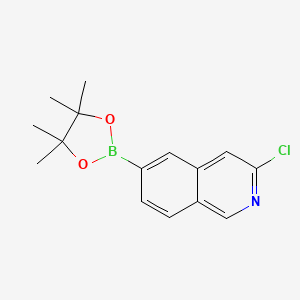

(3-氯异喹啉-6-基)硼酸二缩水甘醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Chloroisoquinolin-6-yl)boronic acid pinacol ester” is a boronic acid derivative with significant potential in scientific research and industrial applications. It has a CAS Number of 1509899-50-6 and a molecular weight of 289.57 . The compound is typically available in a light-green to brown solid form .

Molecular Structure Analysis

The linear formula of this compound is C15H17BClNO2 . Its IUPAC name is 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline . The InChI code is 1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 .Physical And Chemical Properties Analysis

This compound is a light-green to brown solid . It has a molecular weight of 289.57 .科学研究应用

有机化学中的合成和应用

Suzuki偶联反应: 硼酸二缩水甘醇酯广泛用于Suzuki偶联反应中,该反应在连接有机结构单元以合成复杂分子方面至关重要。此类反应是合成各种有机化合物(包括药物)的基础 (李等人,2005)。

环加成反应: 已发现硼酸酯是狄尔斯-阿尔德反应的反应性二烯,有助于生成官能化的环状1-烯基硼酸酯 (釜地等人,1993)。

分析和合成挑战

纯度评估中的分析挑战: 二缩水甘醇硼酸酯的分析因其水解为不可挥发的硼酸而呈现独特的挑战。开发合适的分析方法(如反相色谱)对于评估这些化合物的纯度和质量至关重要 (钟等人,2012)。

稳定性问题和解决方案: 硼酸和酯因其在包括药物发现等各个领域中的作用而闻名,但由于水解(尤其是在生理pH值下)而面临稳定性问题。已经开展了研究来了解和减轻这些稳定性挑战 (阿基利等人,2013)。

制药和医疗应用

- 药物开发和影像: 硼酸二缩水甘醇酯在药物开发和分子影像中具有应用。它们在合成小药物样分子以及开发用于正电子发射断层扫描(PET)影像的放射性示踪剂方面发挥着重要作用 (克莱门特等人,2017)。

先进材料开发

- 催化和材料科学: 这些化合物在催化和材料科学中发挥着关键作用。例如,由硼酸酯单体开发的硼基聚合物展示了它们在创造具有特定性质的新材料中的用途 (坎布雷等人,2007)。

未来方向

作用机制

Mode of Action

Compounds containing a boronic acid pinacol ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are key in the synthesis of many organic compounds.

Biochemical Pathways

As a boronic acid pinacol ester, it is likely involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of a catalyst . For instance, Suzuki-Miyaura cross-coupling reactions typically require a palladium catalyst .

属性

IUPAC Name |

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVPJAUPDIRQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)

![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)

![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)